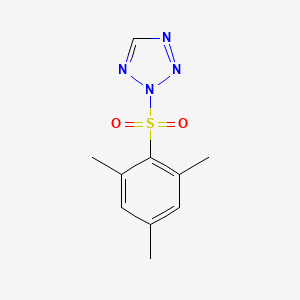![molecular formula C18H26N4 B14319616 8,8'-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane) CAS No. 111159-72-9](/img/structure/B14319616.png)
8,8'-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8’-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane) is a complex organic compound that belongs to the family of diazabicyclo compounds. These compounds are characterized by their bicyclic structure, which includes two nitrogen atoms. The unique structure of 8,8’-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane) makes it an interesting subject for research in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 8,8’-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane) involves several steps. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material that contains all the required stereochemical information . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .
Chemical Reactions Analysis
8,8’-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane) undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be synthesized through transannular enolate alkylation of piperazinone derivatives, providing a flexible route to highly constrained bicyclic peptidomimetic synthons . Common reagents used in these reactions include piperazinone derivatives and enolate alkylating agents . The major products formed from these reactions are highly constrained bicyclic peptidomimetic synthons .
Scientific Research Applications
8,8’-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane) has a wide range of scientific research applications. In chemistry, it is used as a scaffold for the synthesis of tropane alkaloids, which display a wide array of interesting biological activities . In biology and medicine, the compound has been evaluated for its antiproliferative properties against several tumor cell lines . Compounds derived from 8,8’-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane) have demonstrated growth-inhibitory activities against leukemia cancer cells and certain solid tumors .
Mechanism of Action
The mechanism of action of 8,8’-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane) involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the growth of cancer cells through various mechanisms, including the disruption of cellular processes and the induction of apoptosis . The molecular targets and pathways involved in these processes are still under investigation, but the compound’s unique structure plays a crucial role in its biological activity .
Comparison with Similar Compounds
8,8’-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane) can be compared with other similar compounds, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) . These compounds share similar bicyclic structures but differ in their chemical properties and biological activities. The uniqueness of 8,8’-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane) lies in its specific arrangement of nitrogen atoms and its ability to form highly constrained bicyclic peptidomimetic synthons .
Properties
CAS No. |
111159-72-9 |
|---|---|
Molecular Formula |
C18H26N4 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
8-[2-(1,5-diazabicyclo[3.2.1]octan-8-yl)phenyl]-1,5-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C18H26N4/c1-2-6-16(18-21-9-4-10-22(18)14-13-21)15(5-1)17-19-7-3-8-20(17)12-11-19/h1-2,5-6,17-18H,3-4,7-14H2 |
InChI Key |
DZTGNDMXGCVLLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCN(C1)C2C3=CC=CC=C3C4N5CCCN4CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


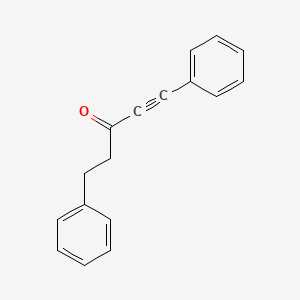
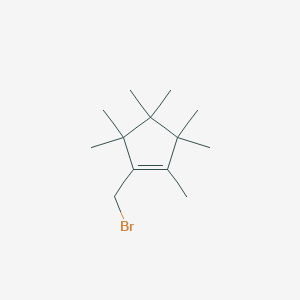
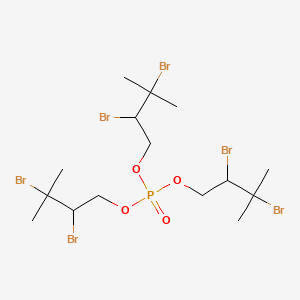
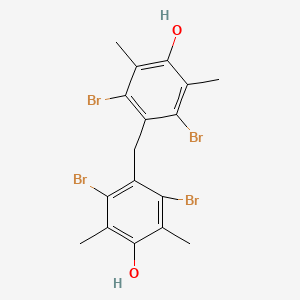
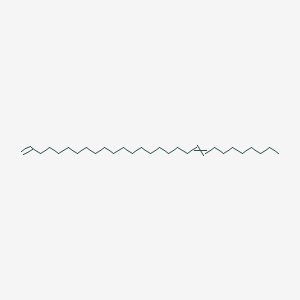
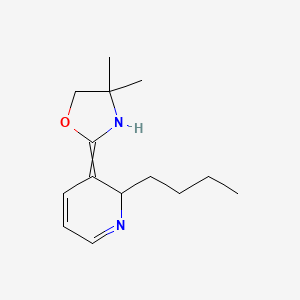
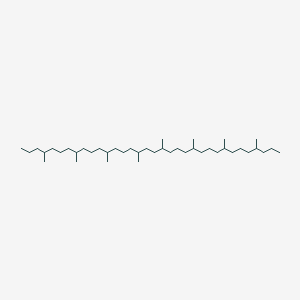
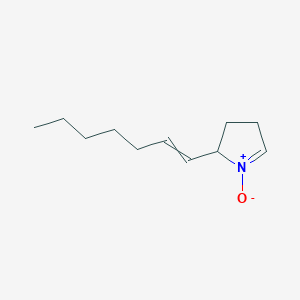
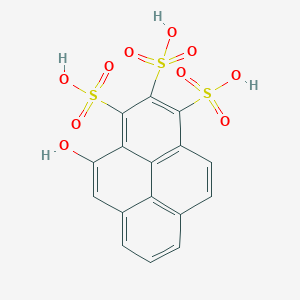
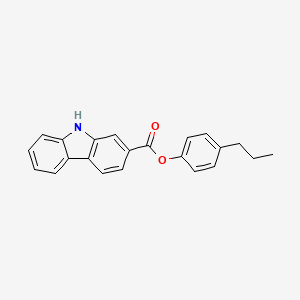
![2-{[(Quinolin-2-yl)methoxy]carbonyl}benzoate](/img/structure/B14319596.png)
![Piperazine, 1-[(4-oxo-4H-1-benzopyran-2-yl)carbonyl]-4-(phenylmethyl)-](/img/structure/B14319599.png)

